N-(5-bromo-2-pyridinyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide -

N-(5-bromo-2-pyridinyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Catalog Number: EVT-3664456
CAS Number:
Molecular Formula: C13H16BrN5OS
Molecular Weight: 370.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While "N-(5-bromo-2-pyridinyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide" is not directly mentioned, the general class of molecules it belongs to, substituted triazole derivatives, holds significance in medicinal chemistry. These compounds exhibit diverse biological activities, making them attractive targets for drug discovery and development. [, , , ]

Synthesis Analysis

Although the specific synthesis of the target compound is unknown, similar triazole derivatives are commonly synthesized through various methods. These methods often involve the reaction of hydrazides or thiosemicarbazides with appropriate electrophiles, followed by cyclization reactions to form the triazole ring. [, , , ]

Applications
  • Medicinal Chemistry: Designing and developing novel therapeutic agents for treating diseases like cancer, bacterial and fungal infections, Alzheimer's disease, diabetes, and hyperuricemia. [, , , , , , , , , , ]
  • Compound Description: This compound, specifically its sodium salt form (sodium 2-((5-bromo-4-((4-cyclopropyl-naphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1c)), serves as a potent lead compound in the search for Uric Acid Transporter 1 (URAT1) inhibitors []. This target is relevant for treating gout, a painful inflammatory condition.

Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1j)

  • Compound Description: This compound emerged as a highly active URAT1 inhibitor, exhibiting 78-fold greater potency compared to the parent compound lesinurad [].

Sodium 2-((5-bromo-4-((4-bromonaphth-1-yl)methyl)-4H-1,2,4-triazol-3- yl)thio)acetate (1m)

  • Compound Description: This compound exhibited impressive potency as a URAT1 inhibitor, demonstrating 76-fold greater activity than lesinurad [].

Lesinurad

  • Compound Description: Lesinurad is a clinically approved drug used in the treatment of gout due to its ability to lower serum uric acid levels by selectively inhibiting URAT1 [].
  • Relevance: Although not explicitly provided, lesinurad likely serves as the structural basis for the compounds 1a-1t developed in the study []. While the exact structure of lesinurad is not provided in the abstract, its close relationship to the other compounds discussed, particularly its shared function as a URAT1 inhibitor, strengthens the argument for a shared triazole-based core structure. The high activity observed for compounds 1c, 1j, and 1m, all derived from the lesinurad scaffold, underscores the potential of N-(5-bromo-2-pyridinyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide as a potential scaffold for URAT1 inhibition, warranting further investigation.

N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (5a)

  • Compound Description: This compound was synthesized as part of a series exploring α-glucosidase inhibitors, achieving a high yield of 91% []. α-Glucosidase is a key enzyme involved in carbohydrate metabolism and is a target for managing type 2 diabetes.

Properties

Product Name

N-(5-bromo-2-pyridinyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C13H16BrN5OS

Molecular Weight

370.27 g/mol

InChI

InChI=1S/C13H16BrN5OS/c1-8(2)5-11-17-13(19-18-11)21-7-12(20)16-10-4-3-9(14)6-15-10/h3-4,6,8H,5,7H2,1-2H3,(H,15,16,20)(H,17,18,19)

InChI Key

ZQWJHEFRMQHGFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)SCC(=O)NC2=NC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.